Cas no 432005-86-2 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate)

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate is a heterocyclic compound combining benzotriazine and thiophene carboxylate functionalities. Its structure features a reactive 4-oxo-1,2,3-benzotriazine scaffold, which is valuable in medicinal chemistry and materials science due to its potential as a pharmacophore or synthetic intermediate. The thiophene-2-carboxylate moiety enhances its utility in cross-coupling reactions or as a ligand precursor. This compound’s stability and modular reactivity make it suitable for applications in drug discovery, agrochemical development, or polymer synthesis. Its dual-functional design allows for selective modifications, offering versatility in constructing complex molecular architectures. Proper handling under inert conditions is recommended due to potential sensitivity to hydrolysis or oxidation.
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate structure
432005-86-2 structure
Product name:(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
CAS No:432005-86-2
MF:C13H9N3O3S
Molecular Weight:287.293861150742
CID:5904157
PubChem ID:807399

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl ester
    • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
    • F0624-0044
    • 432005-86-2
    • (4-oxo-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
    • MLS000101747
    • SMR000017318
    • HMS2241J10
    • AKOS002476610
    • CHEMBL1429149
    • AB00433276-03
    • Z18451292
    • Oprea1_858463
    • CCG-22288
    • インチ: 1S/C13H9N3O3S/c17-12-9-4-1-2-5-10(9)14-15-16(12)8-19-13(18)11-6-3-7-20-11/h1-7H,8H2
    • InChIKey: IWDKGEKOMBBJIC-UHFFFAOYSA-N
    • SMILES: C1(C(OCN2C(=O)C3=CC=CC=C3N=N2)=O)SC=CC=1

計算された属性

  • 精确分子量: 287.03646233g/mol
  • 同位素质量: 287.03646233g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 429
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 99.6Ų

じっけんとくせい

  • 密度みつど: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 487.6±51.0 °C(Predicted)
  • 酸度系数(pKa): -2.69±0.20(Predicted)

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0624-0044-5mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0624-0044-15mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0624-0044-100mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0624-0044-2μmol
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0624-0044-10μmol
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0624-0044-3mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0624-0044-10mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0624-0044-20μmol
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0624-0044-40mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0624-0044-1mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate
432005-86-2 90%+
1mg
$54.0 2023-07-28

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate 関連文献

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylateに関する追加情報

Introduction to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate (CAS No. 432005-86-2)

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate, identified by its CAS number 432005-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzotriazine class, a heterocyclic structure known for its versatile applications in medicinal chemistry. The presence of a thiophene moiety in its molecular framework further enhances its potential as a building block for the development of novel therapeutic agents.

The molecular structure of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate features a benzotriazine core substituted with a carboxylate group at the 3-position and a methylthiophene moiety at the 1-position. This unique arrangement of functional groups makes it an intriguing candidate for further chemical manipulation and derivatization, enabling the synthesis of structurally diverse analogs with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of benzotriazine derivatives due to their ability to interact with various biological targets. Studies have demonstrated that these compounds can exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring into the benzotriazine scaffold is particularly noteworthy, as thiophene derivatives are well-known for their pharmacological significance and have been extensively studied for their therapeutic applications.

One of the most compelling aspects of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate is its potential as a scaffold for drug discovery. The benzotriazine core provides a stable heterocyclic platform that can be modified to optimize pharmacokinetic and pharmacodynamic properties. Additionally, the thiophene ring introduces additional conformational flexibility and electronic properties that can influence binding affinity and selectivity towards biological targets.

Recent research has highlighted the importance of understanding the structural features that contribute to the biological activity of benzotriazine derivatives. Computational studies and experimental investigations have shown that the presence of electron-withdrawing groups at specific positions on the benzotriazine ring can enhance binding interactions with target proteins. In particular, the carboxylate group at the 3-position in (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate may play a crucial role in modulating its biological activity by participating in hydrogen bonding or ionic interactions with biological targets.

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl thiophene-2-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the thiophene ring into the benzotriazine scaffold typically involves cyclization reactions followed by functional group modifications. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective substitutions on the benzotriazine core.

The pharmacological evaluation of (4-oxyo)--(thiophenemethyl)carbonyl)-benzotriazol has revealed promising results in preclinical studies. These studies have indicated that this compound exhibits inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, preliminary data suggest that it may interfere with kinases involved in cancer cell proliferation and signaling pathways associated with inflammation.

The development of novel therapeutic agents often requires iterative optimization to enhance potency, selectivity, and safety profiles. In this context, (4-oxyo)--(thiophenemethyl)carbonyl)-benzotriazol represents an interesting starting point for further derivatization. By modifying substituents on the benzotriazine or thiophene rings, researchers can explore new chemical space and identify compounds with improved pharmacological properties.

The integration of computational methods into drug discovery has accelerated the identification of promising candidates like (4-oxyo)--(thiophenemethyl)carbonyl)-benzotriazol. Molecular docking simulations have been used to predict binding interactions between this compound and target proteins. These simulations provide valuable insights into binding modes and can guide the design of next-generation analogs with enhanced binding affinities.

In conclusion, (4-oxyo)--(thiophenemethyl)carbonyl)-benzotriazol, identified by its CAS number 432005-86-2, is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutic agents. Further exploration of its pharmacological properties and synthetic modifications will likely yield valuable insights into its role as a building block for next-generation drugs.

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